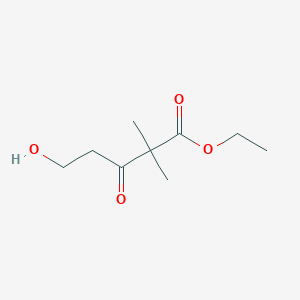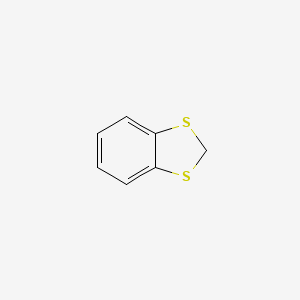
1,3-Benzodithiole
Vue d'ensemble
Description
1,3-Benzodithiole is a chemical compound with the molecular formula C7H6S2 . It has an average mass of 154.253 Da and a monoisotopic mass of 153.991089 Da .
Synthesis Analysis
There are several methods to synthesize 1,3-Benzodithiole. For instance, one study synthesized 2-(thiopyran-4-ylidene)-1,3-benzodithiole derivatives containing a phenyl, 2-pyridyl, or 4-pyridyl group on the benzene moiety to investigate their molecular structure and semiconductor properties .Molecular Structure Analysis
The molecular structure of 1,3-Benzodithiole is characterized by the presence of a benzene moiety and two sulfur atoms . In the aforementioned study, molecular orbital calculations revealed that the highest occupied molecular orbitals were distributed on the TP-BT moieties, and the lowest unoccupied molecular orbitals were located on the introduced aryl substituents .Chemical Reactions Analysis
1,3-Benzodithiole can participate in various chemical reactions. For example, one study discussed the reactions of 1,3-benzodithiole-2-thione and ethylene trithiocarbonate with benzyne .Physical And Chemical Properties Analysis
1,3-Benzodithiole is a solid at room temperature . It has a molecular weight of 154.26 .Applications De Recherche Scientifique
Formation of Novel Tetracyclic Sulfonium Salts
A sulfur ylide intermediate, produced by a 1,3-dipolar cycloaddition of 1,3-benzodithiole-2-thione with benzyne, was successfully trapped by hydrogen chloride to give a novel tetracyclic sulfonium salt . This reaction is significant in the field of organic chemistry as it leads to the formation of complex structures with potential applications in various areas.
Synthesis of Dibenzo-1,3,6,-trithiocin Derivatives
The reduction of the tetracyclic sulfonium salt with NaBH4 gives a novel ring compound, dibenzo[d,g][1,3,6]trithiocin, in 95% yield . These derivatives have potential applications in the development of new materials and pharmaceuticals.
Copper-Catalyzed Approach to Benzodithiole
A copper-catalyzed reaction between 2-bromo-benzothioamides and S8 or Se involving sulfur rearrangement is reported, enabling access to benzodithioles . This method provides a new pathway for the synthesis of benzodithioles, which are important in various fields including material science and pharmaceuticals.
Synthesis of Dibenzodithiocines
In the absence of S8 or Se, the copper-catalyzed reaction affords dibenzodithiocines via two consecutive C(sp2)−S Ullmann couplings . Dibenzodithiocines are important compounds with potential applications in various fields.
Synthesis of Benzopentathiepins
Benzopentathiepins were synthesized by new reaction of 1,3-benzodithiole-2-thiones and 1,2-benzenedithiols with elemental sulfur/liquid ammonia at ambient temperature in high yields . Benzopentathiepins are important compounds with potential applications in various fields.
Material Science Applications
1,3-Benzodithiole is used in material science research . It can be used in the synthesis of new materials with unique properties.
Mécanisme D'action
Target of Action
1,3-Benzodithiole is a chemical compound that has been found to interact with various targets. One of its primary targets is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development, particularly in root growth .
Mode of Action
1,3-Benzodithiole interacts with its target, the auxin receptor TIR1, in a manner similar to auxin, a plant hormone . This interaction enhances root-related signaling responses, promoting root growth in plants . Furthermore, molecular docking analysis has shown that 1,3-Benzodithiole has a stronger binding ability with TIR1 than NAA, a synthetic auxin .
Biochemical Pathways
The interaction of 1,3-Benzodithiole with the auxin receptor TIR1 affects various biochemical pathways. It induces a common transcriptional response with auxin and down-regulates the expression of root growth-inhibiting genes . This modulation of gene expression is a key factor in the compound’s ability to promote root growth.
Pharmacokinetics
It’s known that the compound can be detected spectroscopically after reacting with 1,2-benzenedithiol to produce 1,3-benzodithiole-2-thione . This reaction has been used to improve the analytical sensitivity of methods for detecting isothiocyanates .
Result of Action
The primary result of 1,3-Benzodithiole’s action is the promotion of root growth in plants . By enhancing root-related signaling responses and modulating gene expression, the compound encourages the development of deeper and longer roots . This can help plants survive and flourish, making 1,3-Benzodithiole a potential tool for improving crop yields.
Safety and Hazards
Orientations Futures
Research on 1,3-Benzodithiole is ongoing. One study suggested that gut bacteria could hydrolyze glucosinolates in the absence of plant myrosinase, but they do so poorly unless pre-fed glucosinolate-containing diets . This finding could have implications for the use of 1,3-Benzodithiole in dietary supplements or medications.
Propriétés
IUPAC Name |
1,3-benzodithiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6S2/c1-2-4-7-6(3-1)8-5-9-7/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMLNPZTRYNCMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1SC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482211 | |
| Record name | 1,3-Benzodithiole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodithiole | |
CAS RN |
274-30-6 | |
| Record name | 1,3-Benzodithiole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The molecular formula of 1,3-benzodithiole is C7H6S2, and its molecular weight is 154.25 g/mol.
A: Yes, spectroscopic data, including 1H-NMR, is available for 1,3-benzodithiole and its derivatives. For example, in the synthesis of 2-dimethoxy-phosphinyl-1,3-benzodithiole, the 1H-NMR spectrum shows a doublet signal at δ = 4.875 ppm (J = 5.2 Hz) assignable to 1-CH, a doublet signal at δ = 3.767–3.803 ppm (J = 9.8 Hz) assignable to POMe, and a multiple signal at δ = 7.0263–7.2616 ppm assignable to the four aryl hydrogen atoms. []
A: 1,3-Benzodithiolylium salts can be synthesized by treating 2-alkoxy-1,3-benzodithioles or 2-alkylthio-1,3-benzodithioles with acids in acetic anhydride. [] An alternative method involves reacting 1,3-benzodithiole with trityl tetrafluoroborate. []
A: 1,3-Benzodithiolylium salts are valuable reagents for introducing a 1,3-benzodithiol-2-yl group into various molecules. They react with nucleophiles like alcohols, thiols, amines, and active methylene compounds at the 2-position to give the corresponding 1,3-benzodithioles. []
A: Yes, reactions of 1,3-benzodithiolylium salts with Grignard reagents yield 2-substituted and 2,2-disubstituted 1,3-benzodithioles, which can be hydrolyzed to aldehydes and ketones upon treatment with chloramine-T followed by mercury(II) chloride. []
A: Treating carboxylic acid derivatives (acids, acid chlorides, anhydrides, esters, nitriles) and trihalogenomethyl compounds with benzene-1,2-dithiol in the presence of tetrafluoroboric acid–ether or boron trifluoride–ether yields 2-substituted 1,3-benzodithiolylium tetrafluoroborates. These salts can be reduced to the corresponding 2-substituted 1,3-benzodithioles with sodium borohydride, and subsequent C(2)–S bond cleavage with sodium in liquid ammonia yields the corresponding hydrocarbons. [] Aldehydes and ketones can also be reduced to methylene groups using a similar approach. []
A: Yes, benzopentathiepins can be synthesized by reacting 1,3-benzodithiole-2-thiones or 1,2-benzenedithiols with elemental sulfur in liquid ammonia at room temperature. []
A: 1,3-Benzodithiole derivatives, particularly those incorporating tetrathiafulvalene (TTF) units, exhibit promising electron-donating properties. These compounds have been investigated for their potential in developing organic conductors and molecular electronics. [, , , ]
A: Yes, several charge-transfer complexes incorporating 1,3-benzodithiole derivatives as electron donors have been studied. For instance, 1,3-dithiole[4]radialene forms a complex with TCNQ, and 1,3-benzodithiole-[4]radialene forms complexes with TCNQF4 and DDQ, both exhibiting relatively high electrical conductivities in compressed pellets. [] Furthermore, single crystals of PF6 and ClO4 salts of the 1,3-benzodithiole[4]radialene radical cation display semiconductor-like electrical conductivity changes with temperature. []
A: Yes, 1,3-benzodithiole 1-oxide is chiral and can be resolved into its enantiomers using chiral stationary phase high-performance liquid chromatography (CSP-HPLC). []
A: The absolute configurations of 1,3-benzodithiole 1-oxide enantiomers have been established through a combination of chemical derivatization, CSP-HPLC separation of diastereomers, and X-ray crystallography. []
A: Yes, both microbial and mammalian enzymes exhibit stereoselectivity in S-oxygenating 2-methyl-1,3-benzodithiole, producing varying ratios of cis- and trans-2-methyl-1,3-benzodithiole 1-oxide. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





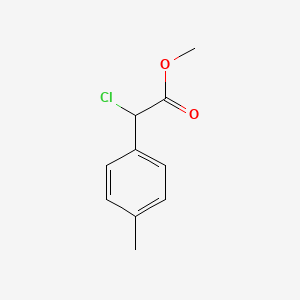
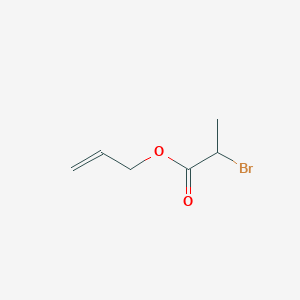

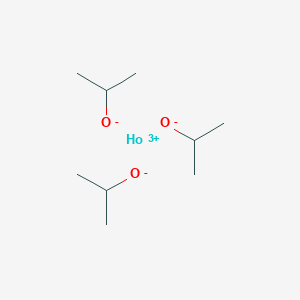
![1-[[2-(Piperidin-1-ylmethyl)phenyl]methyl]piperidine](/img/structure/B1625506.png)


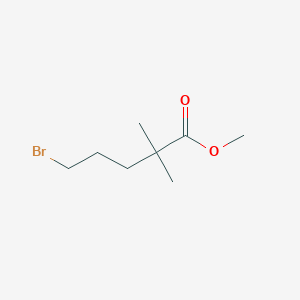
![Methyl 3-nitroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B1625510.png)

